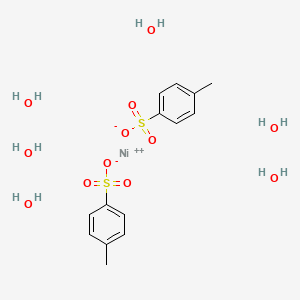
Nickel(II) p-toluenesulfonate hexahydrate; 98%
Übersicht
Beschreibung
Nickel(II) p-toluenesulfonate hexahydrate, often abbreviated as Ni(pTs)2•6H2O, is an inorganic salt compound with a variety of applications in scientific research. It is a white crystalline solid that is insoluble in water and has a molecular weight of 463.85 g/mol. This compound is used in a variety of experiments, including organic synthesis, catalysis, and biochemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of Nickel(II) p-toluenesulfonate hexahydrate can be achieved through a simple reaction between nickel(II) oxide and p-toluenesulfonic acid in the presence of water.
Starting Materials
Nickel(II) oxide, p-toluenesulfonic acid, Wate
Reaction
Add 10 g of nickel(II) oxide to a 250 mL round-bottom flask., Add 20 mL of p-toluenesulfonic acid to the flask., Add 50 mL of water to the flask., Attach a reflux condenser to the flask and heat the mixture to 80°C for 4 hours., Allow the mixture to cool to room temperature., Filter the mixture to remove any solid impurities., Evaporate the filtrate to dryness to obtain the crude product., Recrystallize the crude product from water to obtain pure Nickel(II) p-toluenesulfonate hexahydrate.
Wissenschaftliche Forschungsanwendungen
Ni(pTs)2•6H2O is used in a variety of scientific research applications. It is most commonly used in organic synthesis, as it can be used to catalyze a variety of reactions. It is also used in biochemistry, as it can be used to study the structure and function of proteins. In addition, it can be used in catalysis, as it can be used to accelerate the rate of reactions.
Wirkmechanismus
Ni(pTs)2•6H2O acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows it to act as a catalyst in a variety of reactions. In addition, it can bind to proteins, allowing it to be used to study their structure and function.
Biochemische Und Physiologische Effekte
Ni(pTs)2•6H2O has a variety of biochemical and physiological effects. In organic synthesis, it can be used to catalyze a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds. In biochemistry, it can be used to study the structure and function of proteins. In addition, it can be used to study the effects of metal ions on biochemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
Ni(pTs)2•6H2O has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable, making it suitable for use in a variety of experiments. However, it is insoluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for Ni(pTs)2•6H2O. One potential direction is to explore its use in catalysis, as it has the potential to catalyze a variety of reactions. In addition, it could be used to study the effects of metal ions on biochemical reactions. Another potential direction is to explore its use in biochemistry, as it can be used to study the structure and function of proteins. Finally, it could be used to synthesize a variety of organic compounds, such as pharmaceuticals.
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonate;nickel(2+);hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Ni.6H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h2*2-5H,1H3,(H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCMDNDJMKXLPP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26NiO12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579327 | |
| Record name | Nickel(2+) 4-methylbenzene-1-sulfonate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) p-toluenesulfonate hexahydrate | |
CAS RN |
6944-05-4 | |
| Record name | Nickel(2+) 4-methylbenzene-1-sulfonate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)







